molecular formula C23H20N4O2 B2760322 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide CAS No. 1021108-96-2

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide

Cat. No.: B2760322
CAS No.: 1021108-96-2
M. Wt: 384.439
InChI Key: NXKBQDRDEDNMGZ-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is a complex organic compound that features a pyridazinone core linked to a naphthamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could start with the preparation of the pyridazinone core, followed by the introduction of the pyridinyl group and finally the attachment of the naphthamide moiety. Each step would require specific reagents, catalysts, and conditions such as controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridazinone derivatives or naphthamide-containing molecules. Examples could be:

  • 3-(pyridin-4-yl)pyridazin-6(1H)-one
  • N-(2-naphthyl)-2-naphthamide

Uniqueness

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is unique due to its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22-9-8-21(18-10-13-24-14-11-18)26-27(22)15-3-12-25-23(29)20-7-6-17-4-1-2-5-19(17)16-20/h1-2,4-11,13-14,16H,3,12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBQDRDEDNMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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